

Unveiling Vit-45: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Vit-45

Cat. No.: B15546923

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For Researchers, Scientists, and Drug Development Professionals

Abstract: The novel compound **Vit-45** has recently emerged as a molecule of significant interest within the scientific community. This document provides a comprehensive technical overview of **Vit-45**, detailing its molecular structure, key chemical properties, and the methodologies employed in its characterization. All quantitative data has been consolidated into tabular formats for ease of reference and comparison. Furthermore, this guide visualizes the current understanding of the primary signaling pathway influenced by **Vit-45** and outlines the standard experimental workflow for its analysis.

Molecular Structure and Physicochemical Properties

Vit-45 is a synthetic, non-steroidal small molecule. Its core structure is characterized by a unique heterocyclic ring system, which is fundamental to its biological activity. The detailed structural and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Vit-45**

Property	Value
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₃
Molecular Weight	407.47 g/mol
IUPAC Name	2-(4-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Melting Point	212-214 °C
Solubility in Water	0.85 mg/mL
pKa	4.2 (acidic), 8.9 (basic)
LogP	2.7

Spectroscopic Data

The structural elucidation of **Vit-45** was accomplished through a combination of spectroscopic techniques. The key spectral data are presented in Table 2.

Table 2: Spectroscopic Data for **Vit-45**

Technique	Key Peaks / Shifts
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.45 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (s, 1H), 4.90 (s, 2H), 3.50 (q, J=7.2 Hz, 2H), 2.80 (t, J=5.0 Hz, 4H), 2.55 (t, J=5.0 Hz, 4H), 1.15 (t, J=7.2 Hz, 3H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 172.1, 155.2, 148.9, 142.3, 138.1, 130.5, 125.4, 118.7, 110.2, 52.8, 52.1, 48.5, 12.3
Mass Spectrometry (ESI+)	m/z 408.20 (M+H) ⁺

Experimental Protocols

Synthesis of Vit-45

Methodology: The synthesis of **Vit-45** is achieved through a multi-step process, with the key final step involving a Suzuki coupling reaction.

- Step 1: Pyrazole Formation: Ethyl 2-(1H-pyrazol-1-yl)acetate is synthesized by reacting pyrazole with ethyl chloroacetate in the presence of a mild base.
- Step 2: Bromination: The pyrazole ring is selectively brominated at the 4-position using N-bromosuccinimide (NBS).
- Step 3: Suzuki Coupling: The brominated pyrazole intermediate is coupled with (6-(4-ethylpiperazin-1-yl)pyridin-3-yl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).
- Step 4: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid (**Vit-45**) using lithium hydroxide.
- Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Kinase Assay

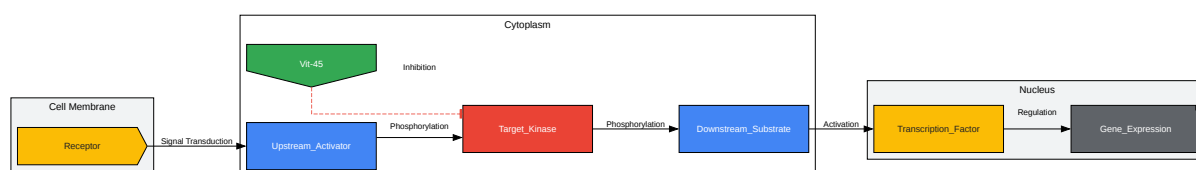
Methodology: The inhibitory activity of **Vit-45** against its target kinase is determined using a luminescence-based kinase assay.

- Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a commercial kinase activity detection kit.
- Procedure:
 - **Vit-45** is serially diluted in DMSO to create a range of concentrations.
 - The kinase, substrate, and **Vit-45** are incubated in a 384-well plate.
 - The kinase reaction is initiated by the addition of ATP.
 - After a defined incubation period, the kinase detection reagent is added, which measures the amount of remaining ATP.

- Luminescence is measured using a plate reader.
- The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Biological Activity and Signaling Pathway

Vit-45 has been identified as a potent and selective inhibitor of a key serine/threonine kinase involved in pro-inflammatory signaling pathways. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase active site.



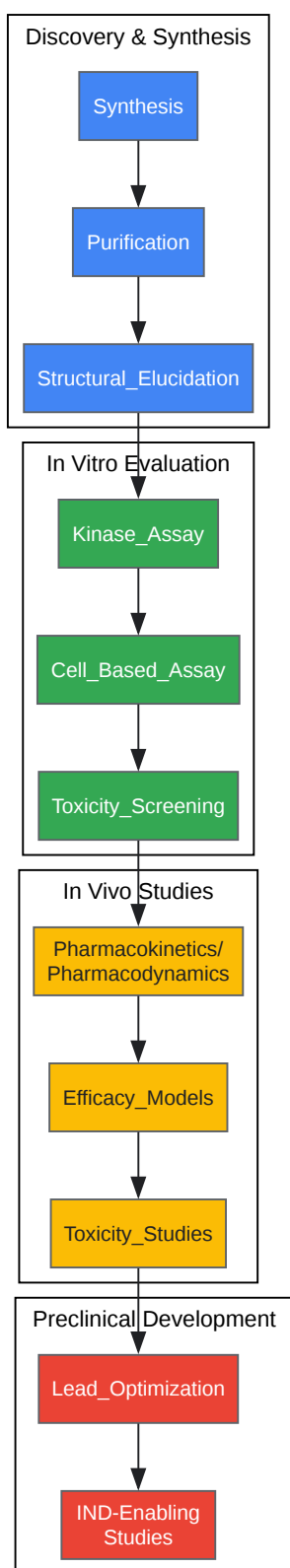
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Caption: **Vit-45** signaling pathway inhibition.

The diagram above illustrates the inhibitory effect of **Vit-45** on a hypothetical signal transduction cascade. **Vit-45** acts by blocking the activity of the "Target Kinase," thereby preventing the downstream phosphorylation events that lead to the activation of transcription factors and subsequent gene expression.

Standard Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of **Vit-45**.



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Caption: Preclinical evaluation workflow for **Vit-45**.

This workflow provides a structured approach, beginning with the synthesis and characterization of **Vit-45**, followed by a series of in vitro and in vivo studies to assess its efficacy and safety profile, culminating in lead optimization and IND-enabling studies.

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